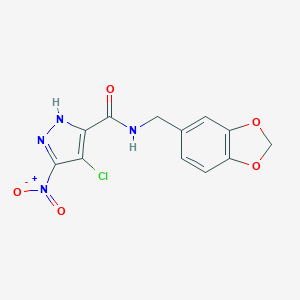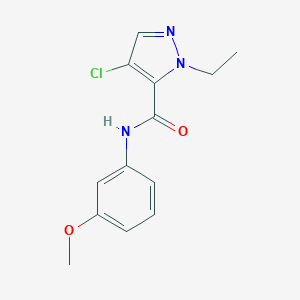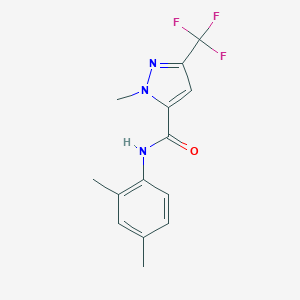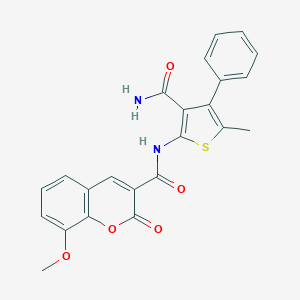
4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide, also known as CENPCAR, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide has been widely studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In neuroscience, 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide has been found to modulate the activity of certain neurotransmitters, which may have implications for the treatment of neurological disorders. In drug discovery, 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
作用機序
The mechanism of action of 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide is complex and involves multiple pathways and targets. One of the main mechanisms of action is the inhibition of specific enzymes and proteins that are involved in cell signaling and proliferation. 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide has also been shown to modulate the activity of certain ion channels and neurotransmitters, which may contribute to its effects on the nervous system.
Biochemical and Physiological Effects:
4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide has been shown to have a range of biochemical and physiological effects, depending on the specific application and context. In cancer research, 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide has been found to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In neuroscience, 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide has been shown to modulate the release and uptake of certain neurotransmitters, which may have implications for the treatment of neurological disorders. Overall, 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide has been found to have a favorable safety profile and low toxicity in preclinical studies.
実験室実験の利点と制限
One of the main advantages of 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide is its versatility and potential for use in various applications. 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide is also relatively easy to synthesize and purify, making it accessible for use in academic and industrial settings. However, one of the main limitations of 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain applications.
将来の方向性
There are several future directions for research on 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide, including the development of new derivatives and analogs with improved properties and efficacy. In cancer research, future studies may focus on the use of 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide in combination with other drugs or therapies to enhance its anti-cancer effects. In neuroscience, future studies may explore the potential of 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Overall, the potential applications of 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide are vast and exciting, and further research is needed to fully explore its therapeutic potential.
合成法
4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide can be synthesized using a simple and efficient method that involves the reaction between 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid and 1-naphthylamine in the presence of a coupling agent. The resulting product is then purified using column chromatography to obtain 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide in high yield and purity.
特性
製品名 |
4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide |
|---|---|
分子式 |
C16H14ClN3O |
分子量 |
299.75 g/mol |
IUPAC名 |
4-chloro-2-ethyl-N-naphthalen-1-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H14ClN3O/c1-2-20-15(13(17)10-18-20)16(21)19-14-9-5-7-11-6-3-4-8-12(11)14/h3-10H,2H2,1H3,(H,19,21) |
InChIキー |
LFJIZKWMZGALCK-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NC2=CC=CC3=CC=CC=C32 |
正規SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NC2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-chlorophenyl)-2-[(7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B213968.png)

![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B213970.png)
![3-[({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4-methylbenzoic acid](/img/structure/B213972.png)
![4-[5-({2-Nitro-4-methylphenoxy}methyl)-2-furoyl]thiomorpholine](/img/structure/B213974.png)

![6-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B213978.png)

![2-{[(2,4-dichlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B213980.png)

![1-methyl-N-[3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213982.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B213987.png)